molecular formula C30H22O6 B602330 Anthraquinone Related Compound 1 CAS No. 17062-54-3

Anthraquinone Related Compound 1

Katalognummer: B602330
CAS-Nummer: 17062-54-3
Molekulargewicht: 478.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anthraquinone Related Compound 1 is a fully characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Anthraquinone. This standard is compliant with stringent regulatory guidelines, making it essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development. It provides crucial traceability against pharmacopeial standards such as those from the USP or EP, ensuring reliability and consistency in research data. Beyond its primary role in quality assurance, the anthraquinone scaffold is of significant interest in diverse biomedical research areas. Anthraquinone derivatives are widely investigated for their potent bioactivities, which include serving as redox-active compounds and demonstrating promising anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation, cause cell cycle arrest at the G2/M phase, and disrupt intracellular redox balance by generating reactive oxygen and nitrogen species (ROS/RNS). Furthermore, select anthraquinones have been identified as effective tau aggregation inhibitors, providing a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's by preventing the formation of neuronal filaments. The core structure also exhibits notable antioxidant activities, where the number and position of phenolic substituents are critical to the hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms responsible for neutralizing free radicals. This product is intended for research use only (RUO) and is not for human or diagnostic use.

Eigenschaften

CAS-Nummer

17062-54-3

Molekularformel

C30H22O6

Molekulargewicht

478.51

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methylene protons at δ 4.06 ppm in Compound 2) .
  • HR-ESI-MS : Confirms molecular formulas (e.g., [M+H]⁺ at m/z 259.0612 for Compound 2) .
  • HPLC : Validates purity (>95%) and elution profiles (e.g., anthraquinone elutes at 10.24 min in methanol-water mobile phases) .

How can synthesis yields of anthrone derivatives be optimized?

Q. Advanced

  • Reducing agents : SnCl₂/HCl-HOAc selectively reduces one ketone group in anthraquinones (77% yield for Compound 2), outperforming NaBH₄ or LiAlH₄, which yield diols .
  • Catalyst choice : Friedel-Crafts catalysts (e.g., AlCl₃/H₂SO₄) improve condensation efficiency for anthraquinone cores .
  • Temperature control : Low-temperature methylation (0–5°C) minimizes side reactions in acetamide derivatization .

What experimental designs are critical for assessing cytotoxicity of anthraquinone derivatives?

Q. Advanced

  • In vitro assays : Sulforhodamine B (SRB) assays quantify cell viability across cancer lines (e.g., KB, HT, A431) with triplicate measurements to ensure statistical validity .
  • Molecular docking : Schrödinger Maestro simulations predict binding affinities to DNA or enzymes (e.g., HIV-1 reverse transcriptase) .
  • Selectivity indices : Compare IC₅₀ values for cancer vs. normal cells (e.g., Example 2 in showed selectivity for A431 over P-388) .

Why do substituent positions on the anthraquinone core affect biological activity?

Basic
The anthracene ring’s planar structure allows intercalation into DNA or enzyme active sites. Substituents at positions 1, 2, and 6 (e.g., amino or guanidino groups in Example 8) enhance hydrogen bonding and electrostatic interactions, improving binding to targets like topoisomerase II or fungal β-glucan synthase . Hydrophobic groups (e.g., methoxy) improve membrane permeability but may reduce solubility .

How can molecular docking guide the design of anthraquinone-based inhibitors?

Advanced
Docking studies (e.g., using Schrödinger Maestro) identify key interactions:

  • DNA intercalation : Anthraquinone cores bind to dG/dC-rich regions via π-π stacking, while guanidino groups form hydrogen bonds with phosphate backbones .
  • Enzyme inhibition : Derivatives targeting HIV-1 RT (e.g., Example 2, IC₅₀ = 8.72 µg/mL) interact with catalytic aspartate residues .
    Validated docking poses should align with experimental IC₅₀ or MIC data to prioritize synthetic targets .

What strategies improve the stability of anthraquinone derivatives in physiological conditions?

Q. Advanced

  • Prodrug design : Masking hydroxyl groups as esters or glycosides enhances solubility and reduces oxidation .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates degradation and improves tumor targeting .
  • pH-sensitive modifications : Introducing ionizable groups (e.g., carboxylates) stabilizes compounds in acidic tumor microenvironments .

How do reduction methods influence the synthesis of anthrone derivatives?

Basic
Anthrones are synthesized via selective reduction of anthraquinones. SnCl₂/HCl-HOAc reduces one ketone group to a methylene (C=O → CH₂), preserving aromatic hydroxyl groups (e.g., Compound 2). Alternative agents like NaBH₄ yield dihydroanthracene-diols, which lack bioactivity .

What mechanisms underlie the antifungal activity of anthraquinone derivatives?

Advanced
Anthraquinones inhibit fungal (1,3)-β-D-glucan synthase, disrupting cell wall integrity. For example, dihydroxy methyl anthraquinone derivatives (MIC = 12.5 µg/mL against dermatophytes) bind to the enzyme’s active site, as shown via molecular docking . Synergistic effects with azoles (e.g., fluconazole) enhance efficacy against resistant strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.